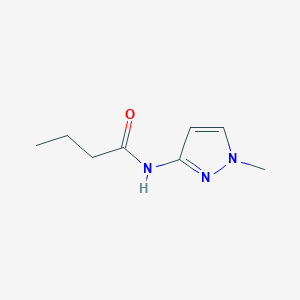
N-(1-methylpyrazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)butanamide, also known as MPB or 3-methylpyrazole-5-carboxamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MPB is a pyrazole derivative that has a molecular formula of C8H12N2O and a molecular weight of 152.2 g/mol.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-3-yl)butanamide is not fully understood, but it is believed to involve the inhibition of the enzyme alcohol dehydrogenase, which is responsible for the metabolism of ethanol and methanol in the body. This inhibition leads to the accumulation of toxic metabolites, which can be eliminated through other pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of alcohol consumption and the prevention of methanol toxicity. It has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-3-yl)butanamide in lab experiments is its relatively low cost and availability. However, its potential toxicity and limited solubility in water can pose challenges in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(1-methylpyrazol-3-yl)butanamide. One potential area of study is its potential as a therapeutic agent for other conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, its potential applications in agriculture and environmental science warrant further investigation.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-methylpyrazole with butanoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been reported in various scientific journals, including the Journal of Organic Chemistry and Tetrahedron Letters.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)butanamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied as a potential therapeutic agent for the treatment of alcoholism and methanol poisoning. In agriculture, it has been studied as a potential herbicide and growth regulator for crops.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-8(12)9-7-5-6-11(2)10-7/h5-6H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIBZRRHBBLWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
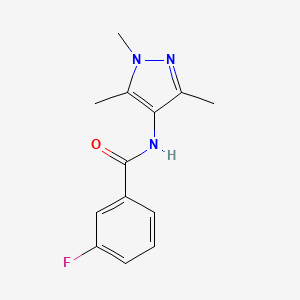
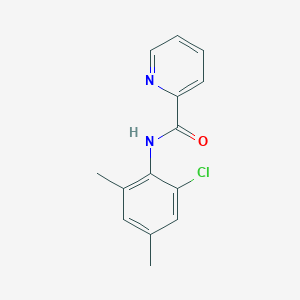
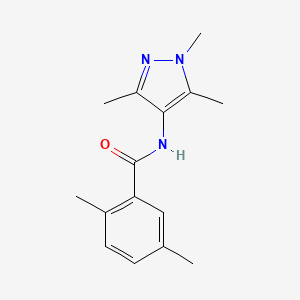
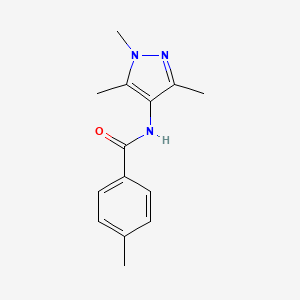
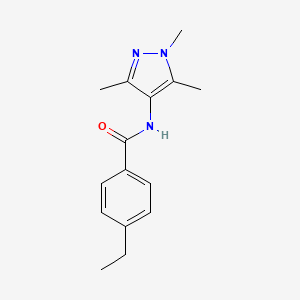
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
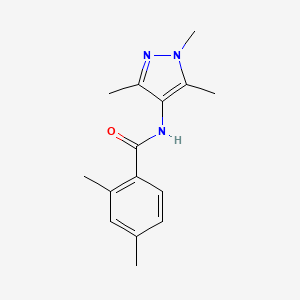
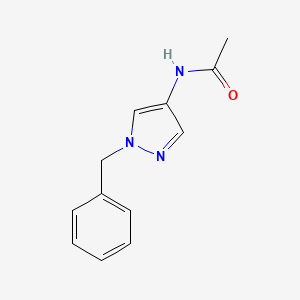

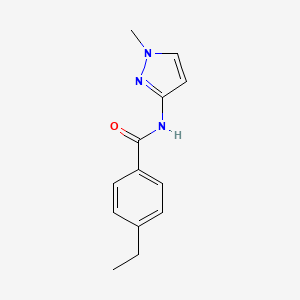
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)